methyl (E)-octadec-10-enoate
CAS No.: 13481-95-3
Cat. No.: VC20965545
Molecular Formula: C19H36O2
Molecular Weight: 296.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13481-95-3 |
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Molecular Formula | C19H36O2 |
Molecular Weight | 296.5 g/mol |
IUPAC Name | methyl (E)-octadec-10-enoate |
Standard InChI | InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-18H2,1-2H3/b10-9+ |
Standard InChI Key | HHZIOLLKZWLCOX-MDZDMXLPSA-N |
Isomeric SMILES | CCCCCCC/C=C/CCCCCCCCC(=O)OC |
SMILES | CCCCCCCC=CCCCCCCCCC(=O)OC |
Canonical SMILES | CCCCCCCC=CCCCCCCCCC(=O)OC |
Introduction
Chemical Structure and Identification
Chemical Structure
Methyl (E)-octadec-10-enoate has the molecular formula C19H36O2, consisting of a linear chain of 18 carbon atoms with a trans (E) configuration double bond at position 10, and a methyl ester group at one end . The structural features of this compound include a long hydrocarbon chain characteristic of fatty acids, a carboxyl group esterified with methanol, and an unsaturation at a specific position that influences its physical properties and biological activity.
The exact structure can be represented through various chemical notations:
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InChI: InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-18H2,1-2H3/b10-9+
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InChIKey: HHZIOLLKZWLCOX-MDZDMXLPSA-N
The (E) designation in the name refers to the trans arrangement of substituents across the double bond, which is a critical feature distinguishing this compound from its cis (Z) isomer. This configuration affects the molecule's spatial arrangement, resulting in a more extended linear structure compared to the bent structure of the Z-isomer, ultimately influencing its physical properties and biological interactions.
Physical and Chemical Properties
The physical and chemical properties of methyl (E)-octadec-10-enoate are important for understanding its behavior in biological systems and its potential applications. Table 1 presents the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of Methyl (E)-octadec-10-enoate
Identification Methods and Synonyms
Methyl (E)-octadec-10-enoate is known by several synonyms that appear in scientific literature and chemical databases. These include:
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Methyl trans-10-octadecenoate
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10-Octadecenoic acid, methyl ester, (10E)-
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(E)-10-Octadecenoic acid methyl ester
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CAS number: 13038-45-4
The identification and characterization of this compound typically involve various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and high-performance liquid chromatography (HPLC). These techniques allow for the confirmation of the molecular structure, including the position and configuration of the double bond, which is critical for distinguishing between different isomers of octadecenoic acid methyl esters.
The spectral characteristics, retention times, and fragmentation patterns observed in these analytical methods provide unique fingerprints that enable the identification of methyl (E)-octadec-10-enoate in complex mixtures and natural extracts. This is particularly important for studying its occurrence in natural sources and for quality control in synthesis and formulation processes.
Biological Activities
Antibacterial Properties
The most well-documented biological activity of methyl (E)-octadec-10-enoate based on available research is its antibacterial properties, particularly against Escherichia coli. Recent studies have investigated the compound's interactions with specific bacterial targets through molecular docking simulations . Table 2 summarizes the key findings regarding the antibacterial properties of methyl (E)-octadec-10-enoate.
Table 2: Antibacterial Activity of Methyl (E)-octadec-10-enoate Against E. coli Targets
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Hydrogen bonding (conventional, carbon, and π-Donor)
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Electrostatic interactions (π-Cation, π-Anion, π-Sulfur, and attractive charges)
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Hydrophobic interactions (π-π Stacked, π-π T-Shaped, Alkyl, π-Alkyl, π-σ, and Amide-π Stacked)
These diverse interactions contribute to the compound's strong binding affinity and inhibitory activity against bacterial targets. The findings suggest that methyl (E)-octadec-10-enoate could be a promising candidate for developing new antibacterial agents, particularly against E. coli infections, which remain a significant public health concern worldwide.
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of methyl (E)-octadec-10-enoate provide crucial insights into its potential behavior in biological systems and its suitability for pharmaceutical applications. Table 3 summarizes the predicted ADMET properties of this compound.
Table 3: Predicted ADMET Properties of Methyl (E)-octadec-10-enoate
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